molecular formula C32H48N2O2 B12680866 N,N,N',N'-tetracyclohexyl-1,3-benzenedicarboxamide CAS No. 104560-40-9

N,N,N',N'-tetracyclohexyl-1,3-benzenedicarboxamide

Katalognummer: B12680866
CAS-Nummer: 104560-40-9
Molekulargewicht: 492.7 g/mol
InChI-Schlüssel: IVODSFSWEHIWMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide is a chemical compound with the molecular formula C32H48N2O2 and a molecular weight of 492.73572 g/mol . It is known for its unique structure, which includes two cyclohexyl groups attached to a benzene ring through amide linkages. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide typically involves the reaction of 1,3-benzenedicarboxylic acid with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production of N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide involves its interaction with specific molecular targets. As an ionophore, it facilitates the transport of ions across cell membranes by forming complexes with the ions and enabling their passage through the lipid bilayer . This process is crucial in various biological and chemical applications, where controlled ion transport is required.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N,N’,N’-tetracyclohexyl-1,3-benzenedicarboxamide is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its ability to act as an ionophore and its versatility in various chemical reactions make it a valuable compound in scientific research and industrial applications.

Eigenschaften

CAS-Nummer

104560-40-9

Molekularformel

C32H48N2O2

Molekulargewicht

492.7 g/mol

IUPAC-Name

1-N,1-N,3-N,3-N-tetracyclohexylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C32H48N2O2/c35-31(33(27-16-5-1-6-17-27)28-18-7-2-8-19-28)25-14-13-15-26(24-25)32(36)34(29-20-9-3-10-21-29)30-22-11-4-12-23-30/h13-15,24,27-30H,1-12,16-23H2

InChI-Schlüssel

IVODSFSWEHIWMB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC(=CC=C3)C(=O)N(C4CCCCC4)C5CCCCC5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.